An In-depth Technical Guide on the Chemical Properties of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
An In-depth Technical Guide on the Chemical Properties of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a halogenated and sulfonated derivative of 5-azaindole. The azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. The incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical in drug design. Azaindole derivatives have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer. The phenylsulfonyl group at the N1 position and the iodo and chloro substituents on the azaindole core suggest its utility as a versatile intermediate in synthetic chemistry, particularly for further functionalization through cross-coupling reactions to generate libraries of bioactive compounds.
Core Chemical Properties
While specific experimental data for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is not extensively available in public literature, its fundamental properties can be derived from its structure and data from commercial suppliers.
| Property | Value | Source/Comment |
| CAS Number | 1227267-17-5 | |
| Molecular Formula | C₁₃H₈ClIN₂O₂S | Confirmed by multiple chemical suppliers. |
| Molecular Weight | 418.64 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on similar substituted azaindole compounds. |
| Melting Point | Not publicly available. | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not publicly available. | Likely decomposes at high temperatures. |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on the nonpolar nature of the molecule. |
| Spectral Data (NMR, IR, MS) | Data is reportedly available from commercial suppliers but not publicly disclosed. | Spectral characteristics can be predicted based on the functional groups present. |
Reactivity and Synthetic Utility
The chemical reactivity of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is dictated by its key functional groups:
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N-Phenylsulfonyl Group: This group serves as a protecting group for the indole nitrogen, preventing N-alkylation and other side reactions. It is an electron-withdrawing group, which can influence the reactivity of the azaindole ring system. It can be removed under specific conditions if the free NH is desired in a final product.
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2-Iodo Substituent: The iodine atom at the C2 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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6-Chloro Substituent: The chlorine atom on the pyridine ring is less reactive than the C2-iodo group in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. However, under more forcing conditions, the chloro group can also participate in cross-coupling reactions, enabling sequential derivatization.
This dual halogenation pattern makes 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole a valuable building block for creating diverse molecular scaffolds for drug discovery.
Proposed Synthetic Pathway
A plausible synthetic route to 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole would likely involve a three-step process starting from the commercially available 6-chloro-5-azaindole.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole based on established methodologies for azaindole chemistry.
Step 1: Synthesis of 1-(Phenylsulfonyl)-6-chloro-5-azaindole
Objective: To protect the nitrogen of 6-chloro-5-azaindole with a phenylsulfonyl group.
Materials:
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6-Chloro-5-azaindole
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Benzenesulfonyl chloride
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-chloro-5-azaindole (1.0 equivalent) in anhydrous DMF dropwise.
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Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)-6-chloro-5-azaindole.
Step 2: Synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
Objective: To regioselectively iodinate the C2 position of the N-protected azaindole.
Materials:
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1-(Phenylsulfonyl)-6-chloro-5-azaindole
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n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
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Iodine (I₂)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Procedure:
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Dissolve 1-(phenylsulfonyl)-6-chloro-5-azaindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
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Stir the resulting solution at -78 °C for 1 hour.
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Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
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Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
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Monitor the reaction by TLC.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Wash the mixture with saturated aqueous sodium thiosulfate solution to remove excess iodine.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.
Potential Biological Significance and Applications in Drug Discovery
The azaindole core is a key pharmacophore in many kinase inhibitors. The introduction of substituents at the C2 and C6 positions of the 5-azaindole ring can modulate the selectivity and potency against various kinase targets. The subject molecule is a valuable intermediate for the synthesis of a library of compounds for screening against kinases and other biological targets.
As no specific signaling pathway has been directly associated with this compound in the literature, a generalized workflow for its application in a drug discovery context is presented below.
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a strategically important synthetic intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. While detailed, publicly available data on its specific chemical and physical properties are scarce, its reactivity can be reliably predicted based on its functional groups. The provided hypothetical synthetic protocols offer a practical approach to its preparation, and its utility in the generation of compound libraries for drug discovery is clear. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.
